molecular formula C6H8N2O2 B178026 2,5-Diazabicyclo[2.2.2]octane-3,6-dione CAS No. 1004-98-4

2,5-Diazabicyclo[2.2.2]octane-3,6-dione

Cat. No. B178026
CAS RN: 1004-98-4
M. Wt: 140.14 g/mol
InChI Key: PPSCFPAFAMAAHE-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 .


Synthesis Analysis

The synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione involves the resolution of enantiomers via diastereomeric salts with a chiral amine . The absolute configuration of the compound was established by decarboxylation and transformation into the parent dilactam .


Molecular Structure Analysis

The molecular structure of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione has been determined . The compound has a bicyclic structure with two nitrogen atoms and two carbonyl groups .


Chemical Reactions Analysis

The compound undergoes selective methanolysis, which is a key step in a synthetic procedure leading to 4-amino-6-oxo-2-piperidinecarboxylate systems . This reaction seems to be primarily governed by steric hindrance caused by the substituents at the 1- and 4-bridgehead positions of the dione .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.14 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound has a topological polar surface area of 58.2 Ų .

Scientific Research Applications

Supramolecular Chemistry and Crystal Structures

2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives, specifically dicarboxylic acids and their diesters, are significant in the realm of supramolecular chemistry. They function as functionalized building blocks and have been found to form persistent and stable motifs in crystal structures, such as heterochiral H-bonded zigzag tapes and molecular 'brick walls' with non-polar coatings. These structures have been observed in the crystal structures of racemic dialkyl 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylates, indicating the stability and potential applications of these compounds in designing intricate molecular structures (Lyssenko et al., 2002).

Chemical Synthesis and Molecular Interactions

The compound has been a focal point in chemical synthesis, particularly in reactions like methanolysis, which is crucial for producing 4-amino-6-oxo-2-piperidinecarboxylate systems. This process is predominantly influenced by the steric hindrance induced by substituents at specific positions of the dione, showcasing the compound's role in intricate chemical synthesis processes (Verbist et al., 2004).

Catalysis and Organic Synthesis

The compound also serves as an efficient catalyst in organic synthesis. Its use in catalyzing multicomponent condensation reactions, such as the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under ultrasound irradiation conditions, underscores its utility in enhancing reaction rates and yields under mild conditions. This highlights its potential as a catalyst that can expedite and refine various organic transformations (Azarifar et al., 2013).

Bridging Heterocycles and Biological Applications

A notable application of 2,5-diazabicyclo[2.2.2]octane-3,6-dione is in the synthesis of bridged heterocycles, like 3,6-diazabicyclo[3.2.1]octanes. These compounds, especially those substituted at specific positions, have demonstrated biological activities, such as inhibiting thrombin in buffer solutions. This indicates the compound's relevance in medicinal chemistry and its potential for developing therapeutically active molecules (Kudryavtsev, 2010).

Future Directions

The transformation of 2,5-diazabicyclo[2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds remains an area of active research . The synthesis and study of this compound and its derivatives could lead to the development of new biologically active natural products .

properties

IUPAC Name

2,5-diazabicyclo[2.2.2]octane-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(8-5)6(10)7-3/h3-4H,1-2H2,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSCFPAFAMAAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511521
Record name 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diazabicyclo[2.2.2]octane-3,6-dione

CAS RN

1004-98-4
Record name 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural features of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione and its derivatives?

A1: 2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a heterocyclic compound characterized by a bicyclic structure containing two nitrogen atoms within the ring system. The core structure features a diazabicyclo[2.2.2]octane ring with two ketone groups at the 3 and 6 positions.

Q2: Can 2,5-Diazabicyclo[2.2.2]octane-3,6-dione be resolved into its enantiomers?

A2: Yes, 2,5-Diazabicyclo[2.2.2]octane-3,6-dione is chiral and has been successfully resolved into its enantiomers. This resolution is typically achieved through the formation of diastereomeric salts with chiral amines. [, ] The absolute configuration of the enantiomers can be determined by various methods, including chemical correlation to compounds with known stereochemistry. []

Q3: How does the chirality of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives influence their crystal structures?

A3: Chirality plays a significant role in the crystal packing of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives. For instance, racemic and enantiomerically pure forms of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid crystallize in different space groups, indicating distinct packing arrangements. [] Moreover, chiral recognition has been observed in co-crystals of configurationally opposite dialkyl 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylates, where specific hydrogen bonding patterns dictate the assembly of these molecules in the solid state. []

Q4: What are the known reactions of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione?

A4: 2,5-Diazabicyclo[2.2.2]octane-3,6-diones are known to undergo acid-catalyzed methanolysis. [, ] This reaction can be influenced by substituents on the bicyclic ring, highlighting the importance of steric and electronic factors in determining reactivity. [, ] Additionally, the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-diones has been achieved through the cycloaddition of ethene with 2(1H)-pyrazinones. [, ]

Q5: Has the biological activity of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives been investigated?

A5: While most research focuses on the synthesis and structural properties, some studies explore the biological activity of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione derivatives. Asperemestrin B, a complex natural product containing this core structure, has shown moderate cytotoxicity against several cancer cell lines, including SU-DHL-2, HEPG2, and HL-60. [] This finding suggests potential applications in anticancer drug discovery.

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